2,4-Dichloro-3-methylbenzoic acid

pKa acidity ionization

2,4-Dichloro-3-methylbenzoic acid (DCMBA; CAS 83277-23-0) is a dichlorinated, methyl-substituted benzoic acid derivative with molecular formula C₈H₆Cl₂O₂ and molecular weight 205.04 g·mol⁻¹. The substitution pattern features chlorine atoms at the 2- and 4-positions and a methyl group at the 3-position, which collectively depress the acid's pKa to 2.78 ± 0.28 (predicted) and reduce aqueous solubility to approximately 0.11 g·L⁻¹ (25 °C).

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 83277-23-0
Cat. No. B1356412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-methylbenzoic acid
CAS83277-23-0
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C(=O)O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyKYAATGSGTLPBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-methylbenzoic Acid (CAS 83277-23-0) – Physicochemical & Sourcing Baseline for Research and Industrial Procurement


2,4-Dichloro-3-methylbenzoic acid (DCMBA; CAS 83277-23-0) is a dichlorinated, methyl-substituted benzoic acid derivative with molecular formula C₈H₆Cl₂O₂ and molecular weight 205.04 g·mol⁻¹ . The substitution pattern features chlorine atoms at the 2- and 4-positions and a methyl group at the 3-position, which collectively depress the acid's pKa to 2.78 ± 0.28 (predicted) and reduce aqueous solubility to approximately 0.11 g·L⁻¹ (25 °C) . The compound is commercially available at 95–99% purity from multiple suppliers and serves as a strategic intermediate for agrochemicals (e.g., the herbicide Benzofenap) and pharmaceutical building blocks .

Why Close Analogs Cannot Replace 2,4-Dichloro-3-methylbenzoic Acid – Substituent Pattern Dictates Physicochemical and Synthetic Fitness


Within the dichloro-methylbenzoic acid family, regioisomers and de-methyl or de-chloro analogs differ substantially in their acidity, lipophilicity, and aqueous solubility—parameters that directly govern reactivity, phase-transfer behavior, and bioactivity in downstream applications . The 2,4-dichloro-3-methyl arrangement is uniquely required as the benzoyl fragment in the commercial herbicide Benzofenap [1]. Consequently, procurement based on a generic “dichloromethylbenzoic acid” specification risks selecting an isomer that cannot engage the requisite steric and electronic features for target synthesis or formulation, and will exhibit divergent solubility and partitioning profiles that affect reaction yield and purification efficiency.

Quantitative Differentiation of 2,4-Dichloro-3-methylbenzoic Acid Against Its Closest Analogs


Acidity (pKa) Distinction – Stronger Acid than Non-halogenated Analog, Slightly Weaker than 2,4-Dichlorobenzoic Acid

The target compound exhibits a predicted pKa of 2.78 ± 0.28, reflecting the electron-withdrawing effect of the two ortho/para chlorine atoms moderated by the electron-donating methyl group . This places it as a significantly stronger acid than 3-methylbenzoic acid (pKa 4.27) but slightly weaker than 2,4-dichlorobenzoic acid (pKa 2.68) [1]. The ~1.5 log-unit difference versus the non-chlorinated analog alters the ionization state at physiological and formulation-relevant pH ranges, impacting salt formation, solubility manipulation, and receptor-binding interactions.

pKa acidity ionization carboxylic acid reactivity

Aqueous Solubility – Markedly Lower than 2,4-Dichlorobenzoic Acid, Dictating Extraction and Purification Strategy

The target compound shows an experimentally determined aqueous solubility of 0.11 g·L⁻¹ (0.0917 mg·mL⁻¹) at 25 °C, which is approximately 3–4 times lower than that of 2,4-dichlorobenzoic acid (0.36 g·L⁻¹ at 15 °C) [1]. This reduced water solubility, attributable to the additional hydrophobic methyl substituent, directly influences solvent selection for reactions, work-up procedures, and the feasibility of aqueous-phase chemistry without co-solvents.

solubility aqueous solubility precipitation extraction formulation

Lipophilicity (LogP) – Enhanced Partitioning Relative to Both Non-chlorinated and Non-methylated Analogs

The target compound has an ACD/LogP of 3.27 (reported LogP values range 3.00–3.27 depending on the calculation method), which is higher than both 2,4-dichlorobenzoic acid (LogP ~2.84) and 3-methylbenzoic acid (LogP ~2.36) [1]. The combined presence of two chlorine atoms and one methyl group yields a lipophilicity exceeding either substitution motif alone. The LogD at pH 5.5 is approximately 1.11, indicating that at moderately acidic pH the ionized form predominates .

LogP lipophilicity partition coefficient membrane permeability drug design

Regiospecific Synthetic Utility – Essential Benzoyl Fragment for the Commercial Herbicide Benzofenap

2,4-Dichloro-3-methylbenzoic acid is the direct precursor to 2,4-dichloro-3-methylbenzoyl chloride, which constitutes the benzoyl fragment in Benzofenap (CAS 82692-44-2), a commercial herbicide [1][2]. No other substitution isomer (e.g., 2,4-dichloro-5-methylbenzoic acid, 2,6-dichloro-3-methylbenzoic acid, or non-chlorinated 3-methylbenzoic acid) can produce the identical Benzofenap structure because the 2,4-dichloro-3-methyl pattern is embedded in the final active molecule . This represents a procurement-critical differentiation: generic dichloromethylbenzoic acids cannot substitute if the synthetic route targets this specific acylating agent.

Benzofenap herbicide agrochemical intermediate synthesis regiospecificity

Procurement-Relevant Application Scenarios for 2,4-Dichloro-3-methylbenzoic Acid


Agrochemical Intermediate – Synthesis of Benzofenap Herbicide

The target compound is the requisite benzoyl source for Benzofenap, a herbicide used for broadleaf weed control. Procurement must specify CAS 83277-23-0 to ensure the 2,4-dichloro-3-methyl substitution pattern matches the final active ingredient structure; using the 5-methyl isomer (CAS 6660-59-9) or the 2,6-dichloro isomer (CAS 58671-77-5) yields a different compound that will not satisfy regulatory identity requirements [1].

Pharmaceutical Building Block – Carboxylic Acid Handle for Amide/Ester Library Synthesis

With a pKa of 2.78, the compound is ionized under mildly basic conditions, facilitating aqueous extraction of unreacted starting material while the desired amide or ester products partition into organic phases. This ionization profile, combined with LogP 3.27, offers a predictable purification advantage over the less acidic 3-methylbenzoic acid (pKa 4.27) and the less lipophilic 2,4-dichlorobenzoic acid (LogP ~2.84) when designing parallel synthesis workflows .

Plant Growth Regulator Research – Halogenated Benzoic Acid Scaffold

2,4-Dichloro-3-methylbenzoic acid is cited in the patent literature as a component of herbicidal benzoic acid derivative compositions and plant growth regulator formulations [2]. The compound’s low water solubility (0.11 g·L⁻¹) and moderate lipophilicity make it suitable for sustained-release granule formulations where rapid leaching must be avoided, in contrast to the more water-soluble 2,4-dichlorobenzoic acid (0.36 g·L⁻¹).

Method Development & Analytical Reference Standard

Suppliers including Sigma-Aldrich offer the compound at 98% purity . The availability of certified purity and characterization data (NMR, HPLC, GC) supports its use as an analytical reference standard for HPLC method validation and impurity profiling in processes that involve dichloromethylbenzoic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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